N-butan-2-yl-3-(2-methoxyethoxy)aniline
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Overview
Description
N-butan-2-yl-3-(2-methoxyethoxy)aniline is an organic compound with the molecular formula C13H21NO2 It is a derivative of aniline, where the aniline ring is substituted with a butan-2-yl group and a 2-methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-3-(2-methoxyethoxy)aniline typically involves the reaction of 3-(2-methoxyethoxy)aniline with butan-2-yl halide under basic conditions. The reaction is carried out in an organic solvent such as methanol or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-3-(2-methoxyethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-butan-2-yl-3-(2-methoxyethoxy)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-butan-2-yl-3-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-methoxyethoxy)aniline: A precursor in the synthesis of N-butan-2-yl-3-(2-methoxyethoxy)aniline.
N-butan-2-yl-aniline: Similar structure but lacks the 2-methoxyethoxy group.
2-methoxyethoxy-aniline: Similar structure but lacks the butan-2-yl group.
Uniqueness
This compound is unique due to the presence of both the butan-2-yl and 2-methoxyethoxy groups, which confer specific chemical and biological properties. These substitutions can enhance the compound’s solubility, stability, and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
N-butan-2-yl-3-(2-methoxyethoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-4-11(2)14-12-6-5-7-13(10-12)16-9-8-15-3/h5-7,10-11,14H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKJHPEFCGZGJCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=CC(=CC=C1)OCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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